molecular formula C12H15NO2S B14718916 Carbamothioic acid, benzoyl-, O-butyl ester CAS No. 21406-29-1

Carbamothioic acid, benzoyl-, O-butyl ester

Cat. No.: B14718916
CAS No.: 21406-29-1
M. Wt: 237.32 g/mol
InChI Key: CZARCWHPQGJOBF-UHFFFAOYSA-N
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Description

Carbamothioic acid, benzoyl-, O-butyl ester, also known as O-butyl N-benzoylcarbamothioate, is an organic compound with the molecular formula C₁₂H₁₅NO₂S. It is a member of the carbamothioic acid esters, which are characterized by the presence of a carbamothioic acid group bonded to an ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioic acid, benzoyl-, O-butyl ester can be synthesized through the esterification of carbamothioic acid with benzoyl chloride and butanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, benzoyl-, O-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Carbamothioic acid, benzoyl-, O-butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamothioic acid, benzoyl-, O-butyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in binding to specific molecular targets, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, benzoyl-, O-ethyl ester
  • Carbamothioic acid, benzoyl-, O-methyl ester
  • Carbamothioic acid, benzoyl-, O-propyl ester

Uniqueness

Carbamothioic acid, benzoyl-, O-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The butyl group provides distinct steric and electronic properties compared to other alkyl esters, making it suitable for specific applications in research and industry.

Properties

CAS No.

21406-29-1

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

O-butyl N-benzoylcarbamothioate

InChI

InChI=1S/C12H15NO2S/c1-2-3-9-15-12(16)13-11(14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,14,16)

InChI Key

CZARCWHPQGJOBF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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